molecular formula C14H11NO7S B4609494 methyl 4-{[(4-nitrophenyl)sulfonyl]oxy}benzoate

methyl 4-{[(4-nitrophenyl)sulfonyl]oxy}benzoate

Cat. No.: B4609494
M. Wt: 337.31 g/mol
InChI Key: CITSVVNYXWOPFL-UHFFFAOYSA-N
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Description

Methyl 4-{[(4-nitrophenyl)sulfonyl]oxy}benzoate is a useful research compound. Its molecular formula is C14H11NO7S and its molecular weight is 337.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.02562286 g/mol and the complexity rating of the compound is 520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cooperative Motion in Amorphous Polymers

The synthesis and copolymerization of nitrophenyl benzoates have shown significant advancements in the field of optical storage. Meng, Natansohn, Barrett, and Rochon (1996) synthesized nitrophenyl benzoate derivatives and copolymerized them to study the cooperative motion of polar side groups in amorphous polymers. Their findings revealed that interactions between the azo and benzoate side groups produce a shift in absorption maxima, indicating a cooperative motion that could be crucial for developing new materials with high photoinduced birefringence, a property useful for reversible optical storage applications (Meng et al., 1996).

Intramolecular Sulphur(IV)-Oxygen Interaction

The study by Kucsman et al. (1984) investigated the intramolecular sulphur(IV)-oxygen interaction in various sulphoxides and sulphilimines, providing insights into the molecular structures and the effects of different substituents. This research helps understand the chemical behavior and properties of compounds with sulfonyl groups, which are essential for designing new molecules with desired characteristics for various applications (Kucsman et al., 1984).

Modification in Pyridinolysis

Um, Hwang, Baek, and Park (2006) reported a kinetic study on the pyridinolysis of O-4-nitrophenyl benzoate, showing how modifications at the electrophilic center and substituents on the nonleaving group influence reaction mechanisms. Their findings contribute to a deeper understanding of how structural changes in nitrophenyl benzoates affect their reactivity, which is crucial for the development of new synthetic methodologies in organic chemistry (Um et al., 2006).

Electrochemical Reduction and Radical Anions

Pilard, Fourets, Simonet, Klein, and Peters (2001) explored the electrochemical reduction of p-nitrophenyl methyl sulfone, demonstrating that the electrogenerated radical anions do not undergo classic two-electron cleavage, leading to novel reaction pathways. This research is vital for understanding the electrochemical behavior of sulfone derivatives, with implications for designing new electrochemical processes and materials (Pilard et al., 2001).

Properties

IUPAC Name

methyl 4-(4-nitrophenyl)sulfonyloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO7S/c1-21-14(16)10-2-6-12(7-3-10)22-23(19,20)13-8-4-11(5-9-13)15(17)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITSVVNYXWOPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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